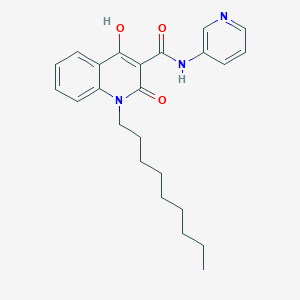

4-hydroxy-1-nonyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydroquinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-hydroxy-1-nonyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydroquinoline-3-carboxamide est un composé organique synthétique qui appartient à la classe des dérivés de la quinoléine. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale pour le développement d’agents thérapeutiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 4-hydroxy-1-nonyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydroquinoline-3-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante peut inclure :

Formation du noyau de quinoléine : Cela peut être réalisé par la synthèse de Skraup, où l’aniline réagit avec le glycérol et l’acide sulfurique en présence d’un agent oxydant.

Introduction du groupe nonyle : Le groupe nonyle peut être introduit par une alkylation de Friedel-Crafts en utilisant du chlorure de nonyle et un catalyseur acide de Lewis.

Amidation : L’étape finale implique la formation du groupe carboxamide en faisant réagir le dérivé de la quinoléine avec la pyridine-3-amine dans des conditions appropriées.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’optimisation des étapes de synthèse décrites ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle qualité.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le groupe hydroxyle peut subir une oxydation pour former une cétone ou un aldéhyde.

Réduction : Le groupe carbonyle peut être réduit pour former un alcool.

Substitution : Le groupe nonyle peut être substitué par d’autres groupes alkyles ou aryles par des réactions de substitution nucléophile.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.

Catalyseurs : Acides de Lewis comme le chlorure d’aluminium pour les réactions de Friedel-Crafts.

Principaux produits

Produits d’oxydation : Cétones, aldéhydes.

Produits de réduction : Alcools.

Produits de substitution : Divers dérivés alkyles ou aryles.

4. Applications de la recherche scientifique

Chimie

Catalyse : Les dérivés de la quinoléine sont utilisés comme ligands dans les réactions catalytiques.

Science des matériaux : Utilisé dans la synthèse de semi-conducteurs organiques.

Biologie

Agents antimicrobiens : Exhibe une activité contre une gamme d’agents pathogènes bactériens et fongiques.

Agents anticancéreux : Utilisation potentielle en chimiothérapie en raison de sa capacité à inhiber la prolifération cellulaire.

Médecine

Agents thérapeutiques : Développement de médicaments pour traiter les maladies infectieuses, le cancer et les affections inflammatoires.

Industrie

Colorants et pigments : Utilisé dans la production de colorants et de pigments en raison de leurs propriétés chromophores.

Applications De Recherche Scientifique

Chemistry

Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.

Material Science: Used in the synthesis of organic semiconductors.

Biology

Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.

Anticancer Agents: Potential use in cancer therapy due to its ability to inhibit cell proliferation.

Medicine

Therapeutic Agents: Development of drugs for treating infectious diseases, cancer, and inflammatory conditions.

Industry

Dyes and Pigments: Used in the production of dyes and pigments due to their chromophoric properties.

Mécanisme D'action

Le mécanisme d’action du 4-hydroxy-1-nonyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydroquinoline-3-carboxamide implique une interaction avec des cibles moléculaires spécifiques telles que les enzymes, les récepteurs ou l’ADN. Le composé peut inhiber l’activité enzymatique, bloquer la liaison des récepteurs ou interférer avec la réplication de l’ADN, conduisant à ses effets biologiques.

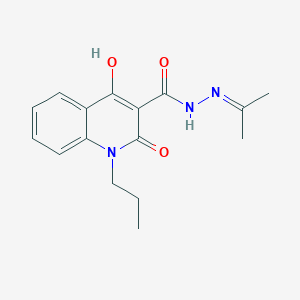

Comparaison Avec Des Composés Similaires

Composés similaires

Quinoléine : Le composé parent avec une structure plus simple.

Chloroquine : Un médicament antipaludique bien connu.

Quinacrine : Utilisé comme agent antiprotozoaire.

Unicité

Le 4-hydroxy-1-nonyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydroquinoline-3-carboxamide est unique en raison de son motif de substitution spécifique, qui peut conférer des activités biologiques et un potentiel thérapeutique distincts par rapport à d’autres dérivés de la quinoléine.

Propriétés

Formule moléculaire |

C24H29N3O3 |

|---|---|

Poids moléculaire |

407.5 g/mol |

Nom IUPAC |

4-hydroxy-1-nonyl-2-oxo-N-pyridin-3-ylquinoline-3-carboxamide |

InChI |

InChI=1S/C24H29N3O3/c1-2-3-4-5-6-7-10-16-27-20-14-9-8-13-19(20)22(28)21(24(27)30)23(29)26-18-12-11-15-25-17-18/h8-9,11-15,17,28H,2-7,10,16H2,1H3,(H,26,29) |

Clé InChI |

UALMZGQIRKQRDJ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CN=CC=C3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]](/img/structure/B12041629.png)

![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (2-butyl-4-oxo-4H-quinazolin-3-yl)-amide](/img/structure/B12041631.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12041640.png)

![3-Methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041661.png)

![(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1R,4S,7R,11R,14S,17R)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12S,15S,21S)-21-[[(2R)-6-amino-2-[[(3R,7R,13S)-3-[[(3R,6S,12S,15R)-15-[[(E)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-5-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B12041675.png)